Dolastatin 10

Catalog No.
S526501
CAS No.
110417-88-4
M.F
C42H68N6O6S
M. Wt
785.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolastatin 10

CAS Number

110417-88-4

Product Name

Dolastatin 10

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula

C42H68N6O6S

Molecular Weight

785.1 g/mol

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Deo-Dola 10, deo-dolastatin 10, dolastatin 10, isodolastatin 10, NSC 376128

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Description

The exact mass of the compound Dolastatin 10 is 784.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Effective Inducer of Apoptosis

Dolastatin 10 exhibits a remarkable ability to trigger apoptosis, programmed cell death, in various cancer cell lines, including lung, leukemia, and prostate cancer cells, at exceptionally low concentrations (nanomolar range) MDPI: . This targeted cell death makes it a potential candidate for cancer treatment.

Development of Antibody-Drug Conjugates (ADCs)

A major breakthrough in Dolastatin 10 research involved its application in Antibody-Drug Conjugates (ADCs). Researchers have successfully linked Dol-10 derivatives, like Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF), to specific antibodies MDPI: . This approach enhances tumor targeting while minimizing systemic side effects.

Promising Results in Lymphoma Treatment

One of the most successful applications of Dolastatin 10-based ADCs is in treating lymphomas. Adcetris®, a commercial drug containing an ADC with MMAE, has received approval for treating specific types of lymphomas, including Hodgkin lymphoma and anaplastic large-cell lymphoma MDPI: . This signifies the potential of Dolastatin 10 in clinical cancer therapy.

Ongoing Research and Future Prospects

While Dolastatin 10 has shown promise in lymphoma treatment, research is ongoing to explore its efficacy against other cancers. Studies investigating its use for breast cancer haven't yielded significant results yet MDPI: . However, researchers believe that higher doses or overcoming drug resistance mechanisms might unlock its potential in broader cancer treatment.

Dolastatin 10 is a potent antitumor pentapeptide originally isolated from the marine sea hare Dolabella auricularia. This compound is characterized by its unique amino acid composition, which includes several unusual residues: (S)-dolavaline, (S)-valine, (3R,4S,5S)-dolaisoleucine, and (2R,3R,4S)-dolaproine. The chemical formula for Dolastatin 10 is C42H68N6O6SC_{42}H_{68}N_{6}O_{6}S, and it has a molecular weight of approximately 785.1 g/mol . Its structure allows it to effectively inhibit microtubule formation, making it a significant compound in cancer research.

Dolastatin 10's anticancer activity stems from its ability to disrupt cell division:

  • Microtubule Inhibition: It binds to tubulin, a protein essential for forming cellular structures like the mitotic spindle during cell division. This binding disrupts microtubule polymerization, preventing proper cell division and leading to cancer cell death [, ].

Dolastatin 10 exhibits potent cytotoxicity, making it toxic to both healthy and cancer cells. This limits its therapeutic application [].

  • Clinical Trials: While Dolastatin 10 and its analogs (like auristatin E) have shown some efficacy in clinical trials against various cancers, the high toxicity has hindered its development as a standalone drug [].
  • Future Directions: Researchers are exploring strategies like antibody-drug conjugates to deliver Dolastatin 10 specifically to cancer cells, potentially reducing overall toxicity [].

Dolastatin 10 primarily exerts its biological effects through the inhibition of tubulin polymerization and the hydrolysis of guanosine triphosphate associated with tubulin. This inhibition leads to the disruption of microtubule dynamics, which is crucial for cell division. The compound also exhibits noncompetitive inhibition of vincristine binding to tubulin . The mechanism of action involves the induction of apoptosis in various cancer cell lines at nanomolar concentrations, showcasing its high potency compared to traditional chemotherapy agents .

Dolastatin 10 has demonstrated significant cytotoxicity against a variety of cancer cell lines. For instance, it induces apoptosis in L1210 leukemia cells with an IC50 value of approximately 0.03 nM and shows similar effectiveness against small cell lung cancer and prostate cancer cells . Its unique mechanism of action and high potency have made it a subject of interest for developing novel anticancer therapies, including antibody-drug conjugates that enhance tumor targeting while minimizing systemic toxicity .

  • Solid-Phase Peptide Synthesis: This method involves the use of Fmoc chemistry on a solid support, allowing for the sequential addition of amino acids to construct the peptide chain .
  • Modification Techniques: Researchers have explored synthesizing analogs by modifying specific amino acid residues to enhance potency or reduce toxicity while preserving antitumor activity .
  • Synthetic Analog Development: Dolastatinol, a synthetic derivative of Dolastatin 10, has been developed to maintain anticancer properties while improving synthetic feasibility .

Dolastatin 10 has been investigated for various applications in oncology:

  • Anticancer Therapy: It has been evaluated in clinical trials for treating sarcoma, leukemia, lymphoma, liver cancer, and kidney cancer .
  • Antibody-Drug Conjugates: Its derivatives are being explored as components in antibody-drug conjugates to enhance targeted delivery and efficacy against tumors while reducing off-target effects .

Several compounds share structural or functional similarities with Dolastatin 10. These include:

Compound NameStructure TypeMechanism of ActionUnique Features
Monomethyl Auristatin ESynthetic AnalogInhibits microtubule polymerizationModified from Dolastatin 10 for improved efficacy
VincristineVinca AlkaloidInhibits microtubule formationDerived from periwinkle plant; less potent than Dolastatin 10
PaclitaxelTaxaneStabilizes microtubulesWidely used in chemotherapy; different mechanism

Dolastatin 10 stands out due to its unique amino acid composition and exceptional potency against various tumor types, making it a valuable candidate in cancer therapeutics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

784.49210508 g/mol

Monoisotopic Mass

784.49210508 g/mol

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EI946JT51X

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

110417-88-4

Wikipedia

Dolastatin 10

Dates

Modify: 2023-08-15
1: Ishii K, Fukaya Y, Araie M, Tomita G. Topical administration of iganidipine, a new water-soluble Ca2+ antagonist, increases ipsilateral optic nerve head circulation in rabbits and cynomolgus monkeys. Curr Eye Res. 2004 Jul;29(1):67-73. PubMed PMID: 15370369.
2: Ishii K, Matsuo H, Fukaya Y, Tanaka S, Sakaki H, Waki M, Araie M. Iganidipine, a new water-soluble Ca2+ antagonist: ocular and periocular penetration after instillation. Invest Ophthalmol Vis Sci. 2003 Mar;44(3):1169-77. PubMed PMID: 12601046.
3: Yanagisawa S, Hayasaka S, Zhang XY, Hayasaka Y, Nagaki Y. Effect of topical iganidipine on experimental elevation of aqueous flare induced by prostaglandin E(2) and EP agonists in pigmented rabbits. Ophthalmic Res. 2002 Jul-Aug;34(4):195-9. PubMed PMID: 12297691.
4: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. [Effect of topically applied iganidipine dihydrochloride, a novel Ca2+ antagonist, on optic nerve head circulation in rabbits]. Nippon Ganka Gakkai Zasshi. 2000 Aug;104(8):541-6. Japanese. PubMed PMID: 10979293.
5: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of topically applied iganidipine dihydrochloride, a novel calcium antagonist, on optic nerve head circulation in rabbits. Jpn J Ophthalmol. 2001 Jan-Feb;45(1):76-83. PubMed PMID: 11163049.
6: Oku H, Sugiyama T, Kojima S, Watanabe T, Ikeda T. Improving effects of topical administration of iganidipine, a new calcium channel blocker, on the impaired visual evoked potential after endothelin-1 injection into the vitreous body of rabbits. Curr Eye Res. 2000 Feb;20(2):101-8. PubMed PMID: 10617910.
7: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of Topically Applied Iganidipine Dihydrochloride, a Novel Ca(2+) Antagonist, on Optic Nerve Head Circulation in Rabbits. Jpn J Ophthalmol. 2001 Jan;45(1):114. PubMed PMID: 11341901.
8: Shirahase H, Wada K, Uehara Y, Nakamura S, Ichikawa A. Preventive effect of iganidipine on renal and cerebral injuries in salt-induced hypertension. Am J Hypertens. 1997 Aug;10(8):869-78. PubMed PMID: 9270081.
9: Shirahase H, Uehara Y, Kanda M, Wada K, Ichikawa A, Kobayashi Y, Funahashi N. Protective Effects of Iganidipine on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats. J Cardiovasc Pharmacol Ther. 1998 Apr;3(2):143-152. PubMed PMID: 10684492.
10: Ohashi M, Saito S, Fukaya Y, Tomidokoro A, Araie M, Kashwagi K, Suzuki Y. Ocular distribution after topical instillation and potential neuroprotective effect after intravitreal injection of the calcium channel blocker iganipidine. Curr Eye Res. 2005 Apr;30(4):309-17. PubMed PMID: 16020261.
11: Yamada H, Chen YN, Aihara M, Araie M. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia. Brain Res. 2006 Feb 3;1071(1):75-80. PubMed PMID: 16413513.
12: Muñoz-Negrete FJ, Pérez-López M, Won Kim HR, Rebolleda G. [New developments in glaucoma medical treatment]. Arch Soc Esp Oftalmol. 2009 Oct;84(10):491-500. Review. Spanish. PubMed PMID: 19902393.
13: Yamamoto T. [The dawn of neuroprotective therapy for glaucomatous optic neuropathy]. Nippon Ganka Gakkai Zasshi. 2001 Dec;105(12):866-83. Review. Japanese. PubMed PMID: 11802458.

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